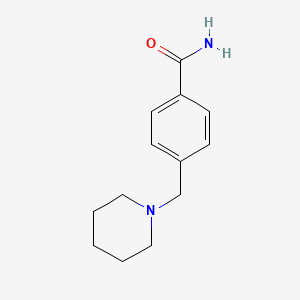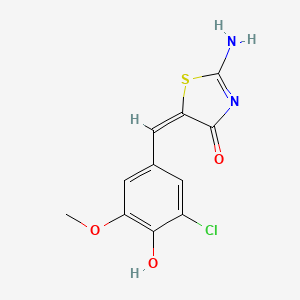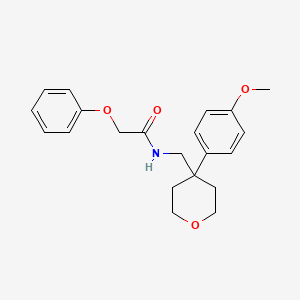
4-(Piperidin-1-ylmethyl)benzamide
Descripción general
Descripción
4-(Piperidin-1-ylmethyl)benzamide is a compound that features a benzamide core linked to a piperidine moiety via a methylene bridge. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Piperidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
4-(Piperidin-1-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and specificity, while the benzamide core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
N-(Piperidin-4-yl)benzamide: Shares a similar structure but with a different substitution pattern on the piperidine ring.
N-Benzylpiperidine: Lacks the amide linkage but retains the piperidine core.
Piperidine derivatives: A broad class of compounds with varying substitutions on the piperidine ring.
Uniqueness: 4-(Piperidin-1-ylmethyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of a benzamide core and a piperidine moiety makes it a versatile scaffold in medicinal chemistry.
Propiedades
IUPAC Name |
4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNDZRCJNYKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3480882.png)
![Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B3480885.png)
![4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B3480888.png)
![4-(2-hydroxyethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B3480898.png)


![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B3480919.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine](/img/structure/B3480925.png)
![2-(benzylsulfonyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B3480929.png)
![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)
![2-[2-[(4-Bromo-2-methoxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B3480933.png)
![N-[3-(3-Chlorobenzamido)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3480948.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3480955.png)
